

Atto 565 NHS Ester: A Cost-Effectiveness Analysis for Routine Labeling

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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

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In the landscape of fluorescent labeling, the choice of dye can significantly impact experimental outcomes and budget. This guide provides a comprehensive comparison of **Atto 565 NHS ester** with two other commonly used fluorescent dyes in the same spectral region: Cyanine3 (Cy3) NHS ester and Alexa Fluor 555 NHS ester. We will delve into their photochemical properties, labeling efficiency, and a critical factor for many labs: cost-effectiveness for routine protein labeling.

Performance Characteristics: A Side-by-Side Comparison

The selection of a fluorescent dye is often a balance between performance and price. Below is a summary of the key photophysical properties of Atto 565, Cy3, and Alexa Fluor 555 NHS esters.

Property	Atto 565	Cy3	Alexa Fluor 555
Excitation Max (nm)	563	550	555
Emission Max (nm)	592	570	565
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	120,000	150,000	155,000
Fluorescence Quantum Yield	0.90	~0.15-0.3	~0.1
Photostability	High	Moderate	High[1]
Price per 1 mg (USD)	~\$251	~\$91 - \$180	~\$150 - \$467

Atto 565 NHS ester stands out with a remarkably high fluorescence quantum yield, suggesting that its conjugates can be significantly brighter than those of Cy3 and Alexa Fluor 555. While its molar extinction coefficient is slightly lower than the other two, its superior quantum yield often compensates for this, resulting in brighter conjugates. Atto dyes are also known for their high photostability and thermal stability.[2]

Cy3 NHS ester is a widely used and generally more affordable option.[3][4] However, it is known to be more susceptible to photobleaching compared to Alexa Fluor 555 and Atto 565.[1] Its quantum yield can also be influenced by its environment and the degree of labeling.

Alexa Fluor 555 NHS ester is recognized for its high photostability and consistent performance across a range of pH values.[1][5] It has a high extinction coefficient, contributing to bright conjugates. However, it is typically the most expensive of the three.[6][7]

Cost-Effectiveness Analysis

To provide a practical comparison of cost, we calculated the estimated cost per standard labeling reaction. This calculation is based on a typical protocol for labeling 1 mg of an IgG antibody (molecular weight ~150 kDa) using a 10-fold molar excess of the dye.

Dye	Price per 1 mg (USD)	mg per reaction	Cost per reaction (USD)
Atto 565 NHS ester	~\$251	~0.05 mg	~\$12.55
Cy3 NHS ester	~\$135 (average)	~0.05 mg	~\$6.75
Alexa Fluor 555 NHS ester	~\$308 (average)	~0.09 mg	~\$27.72

Disclaimer: Prices are based on publicly available information from various suppliers in late 2023 and are subject to change. The amount of dye per reaction is an estimation based on common labeling protocols and may vary depending on the specific protein and desired degree of labeling.

From this analysis, Cy3 NHS ester emerges as the most budget-friendly option for routine labeling. However, for applications requiring high brightness and photostability, the slightly higher cost of **Atto 565 NHS ester** may be justified by its superior performance, potentially leading to better data quality and reduced instrument time. Alexa Fluor 555 NHS ester, while a robust and reliable dye, comes at a significantly higher cost per reaction.

Experimental Protocols

The following is a generalized protocol for the covalent labeling of proteins with Atto 565, Cy3, or Alexa Fluor 555 NHS esters.

Protein Preparation

- Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester. A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.
- If the protein is in an incompatible buffer, it should be dialyzed against the labeling buffer.

Dye Preparation

- Shortly before use, dissolve the NHS ester dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

Labeling Reaction

- Calculate the required volume of the dye solution. A 10-fold molar excess of dye to protein is a common starting point for optimization.
- Add the calculated volume of the dye solution to the protein solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Protein

- Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column.
- Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
- Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The colored fractions will elute first.
- Monitor the separation by measuring the absorbance of the fractions at 280 nm (for protein) and the absorbance maximum of the dye (see table above).

Determination of Degree of Labeling (DOL)

- Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye.
- Calculate the DOL using the following formula:

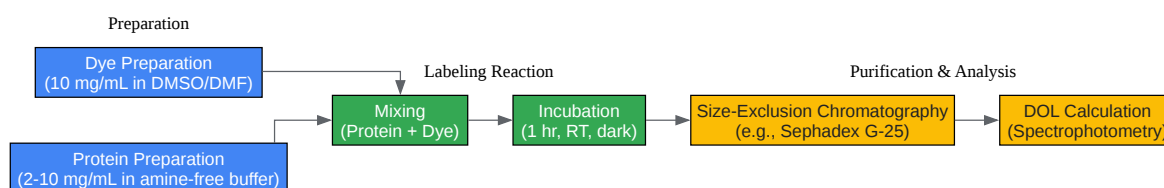
$$\text{DOL} = (A_{\text{max}} * \epsilon_{\text{protein}}) / [(A_{280} - A_{\text{max}} * \text{CF}_{280}) * \epsilon_{\text{dye}}]$$

Where:

- A_{max} is the absorbance at the dye's maximum absorption wavelength.
- A_{280} is the absorbance at 280 nm.

- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- ϵ_{dye} is the molar extinction coefficient of the dye at its absorbance maximum.
- CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A_{280} / A_{max}).

Experimental Workflow Diagram

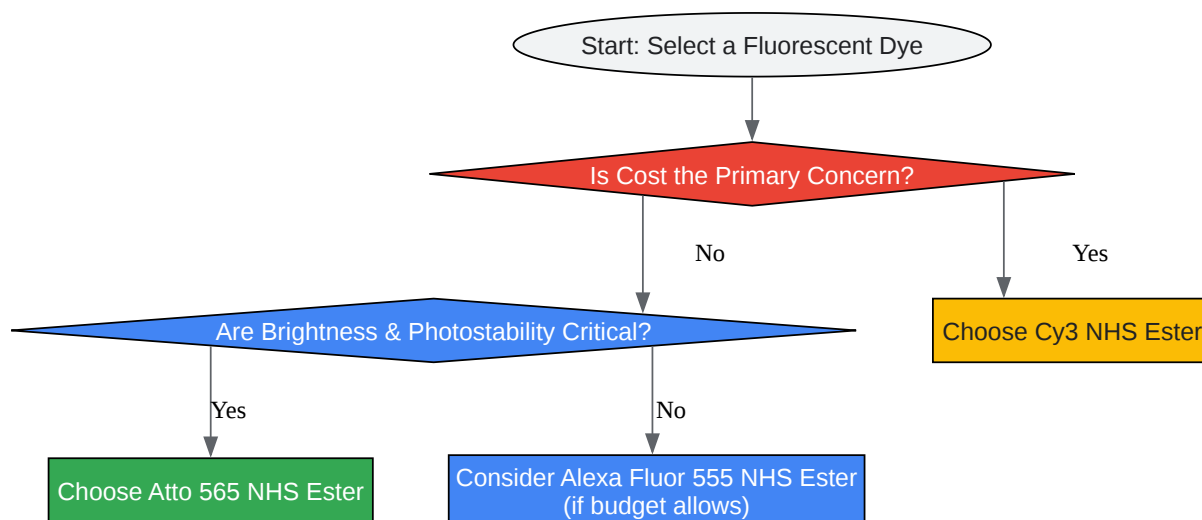


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Caption: A typical workflow for protein labeling with NHS ester dyes.

Signaling Pathway and Logical Relationship Diagrams

In the context of this comparison guide, which focuses on the chemical process of labeling rather than a biological signaling pathway, a diagram illustrating the logical relationship in dye selection is more appropriate.



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Caption: Decision tree for selecting a fluorescent dye based on experimental priorities.

Conclusion

For routine labeling applications where cost is a major consideration, Cy3 NHS ester offers a satisfactory balance of performance and affordability. However, for experiments demanding high sensitivity, prolonged imaging, or quantitative analysis, the superior brightness and photostability of **Atto 565 NHS ester** present a compelling and cost-effective alternative to the more expensive Alexa Fluor 555 NHS ester. The initial investment in a higher-performing dye like Atto 565 can lead to more robust and reproducible data, ultimately saving time and resources in the long run.

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